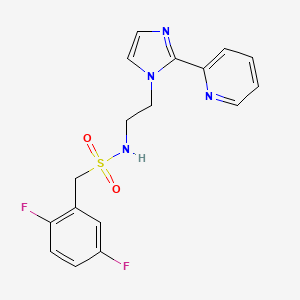![molecular formula C16H19ClN6 B2497012 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380070-35-7](/img/structure/B2497012.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine, commonly known as CP-673451, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). It has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. In
Mecanismo De Acción
CP-673451 inhibits the activity of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and V4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine, which are receptors that play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, CP-673451 prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
CP-673451 has been shown to have potent anti-cancer and anti-angiogenic effects. It inhibits the proliferation and survival of cancer cells and prevents the formation of new blood vessels that supply nutrients and oxygen to tumors. CP-673451 has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-673451 is its high potency and selectivity for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and V4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine. This makes it a useful tool for studying the role of these receptors in cancer cell growth and angiogenesis. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CP-673451. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the study of CP-673451 in combination with other anti-cancer agents to enhance its anti-cancer effects. Additionally, the study of CP-673451 in animal models and clinical trials will provide valuable information on its safety and efficacy as a potential cancer therapy.
Métodos De Síntesis
The synthesis of CP-673451 involves multiple steps. The first step is the preparation of 5-chloropyrimidine-2-carbaldehyde, which is then reacted with piperazine to form the intermediate 4-(5-chloropyrimidin-2-yl)piperazine. The final step involves the reaction of the intermediate with 6-cyclobutylpyrimidine to form CP-673451. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
CP-673451 has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CP-673451 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINIYMQWOJLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

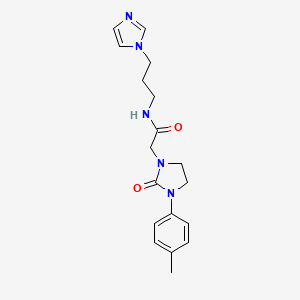
![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

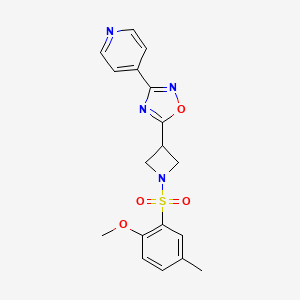
![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)
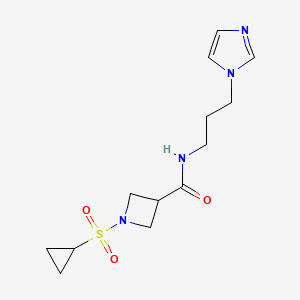
![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)
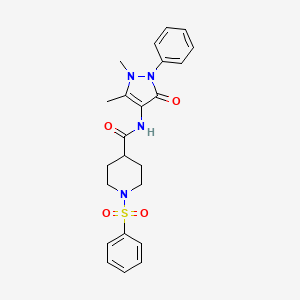
![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)
![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)


